molecular formula C9H8BrClO2 B3041473 2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone CAS No. 30095-51-3

2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone

Cat. No.: B3041473
CAS No.: 30095-51-3
M. Wt: 263.51 g/mol
InChI Key: QXHWXCZQULBDKA-UHFFFAOYSA-N
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Description

“2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H9BrO2 . It is also known by other names such as 2-bromo-4’-methoxyacetophenone, 2-bromo-1-4-methoxyphenyl ethanone, and p-methoxyphenacyl bromide .


Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of N-bromosuccinimide (NBS) with 4-methoxyacetophenone in the presence of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula CH3OC6H4COCH2Br . The InChI Key for this compound is XQJAHBHCLXUGEP-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 229.07 g/mol . It has a density of 1.4921 (rough estimate), a melting point of 69-71°C (lit.), a boiling point of 215.8°C (rough estimate), and a flashing point of 139.3°C . It is soluble in DMSO, water (partly miscible), most organic solvents, and methanol .

Scientific Research Applications

1. Identification of Pyrolysis Products

Kelly B Texter et al. (2018) investigated the pyrolysis products of a similar compound, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), highlighting its degradation under heat and the formation of various byproducts. This study is relevant for understanding the thermal stability and degradation products of related compounds like 2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone (Texter et al., 2018).

2. Synthesis and Applications in Organic Chemistry

Research by Ying W. (2011) on the selective α-monobromination of various alkylaryl ketones, including compounds similar to this compound, provides insights into the methods for modifying such molecules, potentially impacting the synthesis of pharmaceuticals and other organic compounds (Ying, 2011).

3. Synthesis of Enantiomerically Pure Compounds

Shuo Zhang et al. (2014) developed a synthesis process for enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, starting from compounds structurally similar to this compound. This research is significant for creating optically pure compounds, which is crucial in pharmaceutical applications where stereochemistry can influence drug efficacy (Zhang et al., 2014).

4. Improvement of Synthetic Technologies

Li Yu-feng (2013) improved the synthesis method for 2-bromo-1-(4-hydroxyphenyl)ethanone, a compound structurally related to this compound. The study focuses on optimizing yield and purity, which is essential for industrial-scale production of such compounds (Yu-feng, 2013).

5. Synthesis of Derivatives for Biological Applications

Kumari et al. (2014) synthesized derivatives of 3-(substitutedphenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones, starting from materials similar to this compound. These compounds were evaluated for their nematicidal activity, indicating potential applications in agriculture and pest control (Kumari et al., 2014).

Mechanism of Action

This compound is used as a cell-permeable, covalent, and potent protein tyrosine phosphatase inhibitor . It has been tested for inhibition of protein tyrosine phosphatases SHP-1 and PTP1B .

Safety and Hazards

The compound is classified as causing serious eye damage and severe skin burns. It is also harmful if swallowed . Precautionary measures include avoiding swallowing, wearing eye and face protection, and seeking immediate medical attention in case of contact with eyes or if swallowed .

Properties

IUPAC Name

2-bromo-1-(2-chloro-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHWXCZQULBDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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